Uxsdrwxyylscoy-uhfffaoysa-
Description
This absence suggests that the identifier may represent a hypothetical, proprietary, or misrepresented substance. Regulatory guidelines, such as those from the European Chemicals Agency (ECHA), emphasize rigorous substance identification, including molecular formulas, structural descriptors, and analytical validation . Without such data, the compound cannot be reliably characterized or compared to known analogs.
Properties
Molecular Formula |
C19H14O5 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H14O5/c20-8-9-6-10-4-5-12-17(15(10)14(22)7-9)19(24)11-2-1-3-13(21)16(11)18(12)23/h1-5,9,20-21H,6-8H2 |
InChI Key |
UXSDRWXYYLSCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)CO |
Synonyms |
YM 181741 YM-181741 YM181741 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the lack of verifiable data for "Uxsdrwxyylscoy-uhfffaoysa-", comparisons with established compounds rely on general principles of chemical analysis and regulatory standards. Below is a framework for evaluating structurally or functionally related substances:
Table 1: Key Criteria for Substance Comparison
Research Findings
Analytical Challenges : The absence of spectral or chromatographic data (e.g., NMR, HPLC) precludes definitive identification. Regulatory guidelines mandate such data for substance registration .
Functional Analogues: If hypothetically classified as a benzimidazole derivative (similar to CAS 1761-61-1), comparisons would focus on bioactivity, stability, and solubility.
Regulatory Compliance : Substances intended for medicinal or industrial use require validated descriptors per GSRS and ECHA standards . This compound fails to meet these criteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
